molecular formula C16H21N3O B139125 (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine CAS No. 57830-29-2

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine

Cat. No.: B139125
CAS No.: 57830-29-2
M. Wt: 271.36 g/mol
InChI Key: MLZJQYLMBLQQRV-UHFFFAOYSA-N
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Description

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine is a chemical compound with the molecular formula C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol. It is a metabolite of the antihistamine Pyrilamine. This compound is known for its unique structure, which includes a pyridine ring, a dimethylaminoethyl group, and a p-hydroxybenzyl group.

Preparation Methods

The synthesis of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine involves several steps. One common synthetic route includes the reaction of 2-(dimethylamino)ethylamine with p-hydroxybenzyl chloride to form an intermediate, which is then reacted with 2-chloropyridine to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like dichloromethane or ethanol .

Chemical Reactions Analysis

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl or p-hydroxybenzyl groups can be replaced by other functional groups.

Scientific Research Applications

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a metabolite of Pyrilamine, which is an antihistamine.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions where antihistamines are effective.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine involves its interaction with histamine receptors. As a metabolite of Pyrilamine, it likely exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.

Comparison with Similar Compounds

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine can be compared with other similar compounds such as:

    Pyrilamine: The parent compound from which it is derived. Pyrilamine is a well-known antihistamine used to treat allergic reactions.

    Diphenhydramine: Another antihistamine with a similar mechanism of action but a different chemical structure.

    Chlorpheniramine: A compound with similar antihistamine properties but differing in its chemical structure and pharmacokinetic profile.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57830-29-2

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-4-[(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C16H21N3O/c1-19(2)10-8-13-11-15(20)7-6-14(13)12-18-16-5-3-4-9-17-16/h3-7,9,11,20H,8,10,12H2,1-2H3,(H,17,18)

InChI Key

MLZJQYLMBLQQRV-UHFFFAOYSA-N

SMILES

CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2

Canonical SMILES

CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2

Key on ui other cas no.

57830-29-2

Synonyms

4-[[[2-(Dimethylamino)ethyl]-2-pyridinylamino]methyl]phenol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine identified as a metabolite of pyrilamine?

A1: Researchers incubated the antihistamine pyrilamine with the fungus Cunninghamella elegans ATCC 9245 for 48 hours. [] They then extracted organic-soluble metabolites and separated them using HPLC. The structure of this compound was confirmed by comparing its chromatographic behavior, mass spectrum, and 1H-NMR spectrum to those of an authentic compound. [] This metabolite represents an O-demethylated derivative of pyrilamine. []

Q2: What is the significance of identifying microbial metabolites like this compound in drug metabolism studies?

A2: Identifying metabolites produced by microorganisms like Cunninghamella elegans can provide valuable insights into potential mammalian drug metabolism pathways. [] This approach can offer a faster and more cost-effective way to generate and study potential human metabolites of pharmaceuticals, aiding in toxicological studies and drug development. []

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